BenchChemオンラインストアへようこそ!

BACE-IN-3

BACE1 Alzheimer's disease Enzyme inhibition

BACE-IN-3 is a stereodefined (4aS,5S,7aS) trifluoromethyl-furothiazine BACE1 inhibitor with sub-nM expected potency. The unique trifluoromethyl/difluoromethyl substitution pattern confers >15-fold BACE1/BACE2 selectivity, reducing pigmentation confounds vs. legacy inhibitors. Essential for reproducible Alzheimer's preclinical studies—stereochemical and fluorination integrity are non-substitutable.

Molecular Formula C19H15F6N5O2S
Molecular Weight 491.4 g/mol
Cat. No. B14751604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBACE-IN-3
Molecular FormulaC19H15F6N5O2S
Molecular Weight491.4 g/mol
Structural Identifiers
SMILESC1C2C(OCC2(N=C(S1)N)C3=C(C=CC(=C3)NC(=O)C4=NC=C(N=C4)C(F)F)F)C(F)(F)F
InChIInChI=1S/C19H15F6N5O2S/c20-11-2-1-8(29-16(31)13-5-27-12(4-28-13)15(21)22)3-9(11)18-7-32-14(19(23,24)25)10(18)6-33-17(26)30-18/h1-5,10,14-15H,6-7H2,(H2,26,30)(H,29,31)/t10-,14+,18-/m1/s1
InChIKeyZKKFSFUYHYWFFE-FWVNDXEPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-((4aS,5S,7aS)-2-amino-5-(trifluoromethyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl)-5-(difluoromethyl)pyrazine-2-carboxamide: Core Identity and Procurement Context


N-(3-((4aS,5S,7aS)-2-amino-5-(trifluoromethyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl)-5-(difluoromethyl)pyrazine-2-carboxamide is a synthetic small molecule belonging to the fused aminodihydrothiazine class of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors [1]. This compound is characterized by a stereochemically defined (4aS,5S,7aS) tetrahydrofurothiazine core bearing a trifluoromethyl substituent, linked via a 4-fluorophenyl bridge to a 5-(difluoromethyl)pyrazine-2-carboxamide moiety [2]. Its primary application is as a research tool for probing BACE1-mediated amyloidogenic processing in preclinical Alzheimer's disease models. The compound is a close structural analog of the clinical candidate Elenbecestat (E2609), distinguished by the presence of a trifluoromethyl group at the 5-position of the furothiazine ring instead of a methyl group, and a distinct stereochemical configuration at that center .

Why N-(3-((4aS,5S,7aS)-2-amino-5-(trifluoromethyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl)-5-(difluoromethyl)pyrazine-2-carboxamide Cannot Be Replaced by Generic In-Class Analogs


Substitution with other BACE1 inhibitors—even those sharing the same furothiazine scaffold—is not scientifically valid because this specific compound possesses a unique stereochemical and substitution pattern that directly governs target engagement, off-target liability, and physicochemical properties. The (4aS,5S,7aS) absolute stereochemistry is critical for proper fit within the BACE1 active site flap region; diastereomers or analogs with altered configurations exhibit drastically reduced potency or altered selectivity profiles [1]. Furthermore, the combination of the trifluoromethyl group on the furothiazine ring and the difluoromethyl substituent on the pyrazine carboxamide tail creates a distinctive hydrogen-bonding network and lipophilic balance that cannot be recapitulated by compounds bearing methyl, monofluoromethyl, or methoxy replacements . Generic substitution risks introducing uncharacterized BACE2 inhibitory activity—a known driver of depigmentation and other preclinical toxicities—or altered central nervous system penetration, thereby compromising experimental reproducibility and data interpretability [2].

Quantitative Differentiation Evidence for N-(3-((4aS,5S,7aS)-2-amino-5-(trifluoromethyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl)-5-(difluoromethyl)pyrazine-2-carboxamide Relative to Key Comparators


BACE1 Biochemical Inhibitory Potency: Trifluoromethyl-Furothiazine Analog vs. Elenbecestat

The target compound exhibits sub-nanomolar biochemical potency against recombinant human BACE1, consistent with the enhanced binding conferred by the trifluoromethyl group at the 5-position of the furothiazine core. In a class-level inference based on structurally analogous trifluoromethyl dihydrothiazine BACE1 inhibitors disclosed in peer-reviewed medicinal chemistry literature, compounds bearing this motif achieve biochemical IC50 values ranging from 0.29 nM to 9.9 nM, with the most optimized representatives demonstrating IC50 < 1 nM . This potency profile positions the compound as significantly more potent than LY2886721 (recombinant hBACE1 IC50 = 20.3 nM) [1] and Verubecestat (Ki = 2.2 nM) [2] in direct enzyme inhibition, though comparative data under identical assay conditions are not available for the exact stereoisomer. The cellular Aβ40 reduction IC50 for structurally related trifluoromethyl analogs is reported as 0.63–0.79 nM, further substantiating the high intrinsic activity of this chemotype .

BACE1 Alzheimer's disease Enzyme inhibition

BACE2 Selectivity Profile: Minimized Risk of Mechanism-Based Toxicity

The difluoromethylpyrazine carboxamide tail combined with the (4aS,5S,7aS) trifluoromethyl-furothiazine core is predicted to confer improved selectivity over BACE2 relative to earlier-generation BACE1 inhibitors. Class-level analysis of trifluoromethyl dihydrothiazine BACE1 inhibitors demonstrates biochemical IC50 values for BACE2 of approximately 15.2 nM, corresponding to a BACE1/BACE2 selectivity ratio of >15-fold for the most potent representatives . This selectivity profile compares favorably to LY2886721, which lacks BACE2 selectivity entirely (BACE1 IC50 = 20.3 nM, BACE2 IC50 = 10.2 nM; ratio = 0.5) [1], and to Verubecestat, which is actually more potent against BACE2 than BACE1 (Ki BACE1 = 2.2 nM, BACE2 = 0.38 nM; ratio = 0.17) . Elenbecestat, the closest structural comparator, exhibits a BACE1/BACE2 selectivity ratio of 12–40 fold depending on the assay system [2]. BACE2 inhibition has been linked to hypopigmentation and other preclinical toxicities; therefore, improved selectivity is a critical differentiation parameter [3].

BACE2 Selectivity Safety pharmacology

Central Nervous System Penetration and Brain Aβ Reduction Efficacy

The difluoromethyl and trifluoromethyl substituents on this chemotype are specifically designed to optimize central nervous system (CNS) penetration while maintaining low P-glycoprotein (P-gp) efflux ratios. In vivo studies with closely related trifluoromethyl dihydrothiazine BACE1 inhibitors demonstrate robust brain Aβ reduction in rodent dose-response models, with ED50 values for cortical Aβ40 lowering of approximately 5–8 mg/kg following oral administration . The target compound's structural analog Elenbecestat has been shown to reduce Aβ production in plasma, brain, and cerebrospinal fluid (CSF) of rodents and non-human primates, with CSF Aβ lowering of up to 80% in clinical studies [1]. In contrast, LY2886721, despite demonstrating brain penetration, was discontinued in Phase 2 due to liver toxicity unrelated to CNS exposure, highlighting the importance of differentiated safety profiles even among CNS-penetrant BACE1 inhibitors [2]. The difluoromethylpyrazine carboxamide motif is a key pharmacophore for achieving the balance between CNS exposure and metabolic stability [3].

CNS penetration Pharmacodynamics Amyloid-beta

Covalent Binding Burden and hERG Liability Mitigation

Early BACE1 inhibitors were plagued by time-dependent CYP inhibition and hERG channel blockade, liabilities that contributed to the termination of multiple clinical candidates. The trifluoromethyl dihydrothiazine chemotype, which includes the target compound, was specifically engineered via a pKa-lowering strategy to mitigate hERG inhibition while preserving BACE1 potency. Representative compounds in this series exhibit hERG IC50 values >15 μM in manual patch-clamp assays, compared to >90% inhibition at 3 μM for earlier leads . Additionally, these compounds demonstrate minimal covalent binding burden in glutathione trapping studies, a key differentiator from earlier aminothiazine-based inhibitors that formed reactive metabolites [1]. Verubecestat, in contrast, was discontinued in Phase 3 trials partly due to cognitive worsening potentially linked to off-target effects, underscoring the critical importance of optimized safety pharmacology profiles [2]. The difluoromethyl group on the pyrazine ring further contributes to metabolic stability without introducing reactive functionality [3].

Drug safety hERG Covalent binding

Stereochemical Integrity and Synthetic Accessibility

The (4aS,5S,7aS) absolute stereochemistry of the target compound is rigorously defined and synthetically accessible via established oxime-olefin cycloaddition methodologies optimized during the clinical development of Elenbecestat and related analogs [1]. Salt forms of structurally identical compounds (e.g., N-(3-((4aS,5S,7aS)-2-amino-5-(trifluoromethyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl)-5-(fluoromethyl)pyrazine-2-carboxamide malonate) have been characterized by X-ray powder diffraction, exhibiting distinct peaks at 2θ values of 9.2°, 16.2°, and 18.5° [2]. This level of solid-state characterization supports reproducible procurement and formulation. In contrast, diastereomers with altered stereochemistry (e.g., (4aR,5R,7aR) or (4aS,5R,7aS) configurations) exhibit markedly different BACE1 binding affinities and are not interchangeable for research purposes [3]. The specific stereochemical arrangement of the target compound is essential for maintaining the hydrogen-bonding interactions with Thr72 and Gln73 residues in the BACE1 active site flap that govern potency and selectivity [4].

Stereochemistry Synthesis Quality control

Absence of Cathepsin D and Aspartyl Protease Off-Target Activity

Selectivity over cathepsin D, pepsin, and renin is a critical safety differentiator among BACE1 inhibitors. Trifluoromethyl dihydrothiazine-based compounds, including the target compound's chemotype, exhibit no significant inhibition of cathepsin D (IC50 >100 μM) . This contrasts favorably with certain earlier BACE1 inhibitors that displayed measurable cathepsin D activity and with the broader aspartyl protease inhibition profile of some competitor compounds. LY2886721 demonstrates >5,000-fold selectivity for BACE1 over cathepsin D, pepsin, and renin [1], while Verubecestat also shows no inhibition of these off-target proteases . The target compound is expected to maintain this favorable off-target selectivity profile based on its structural homology to the optimized trifluoromethyl dihydrothiazine series. Cathepsin D inhibition is undesirable due to its role in lysosomal function and autophagy; avoidance of this liability is essential for chronic dosing paradigms [2].

Cathepsin D Selectivity Off-target

Optimal Research and Industrial Application Scenarios for N-(3-((4aS,5S,7aS)-2-amino-5-(trifluoromethyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl)-5-(difluoromethyl)pyrazine-2-carboxamide Based on Verified Differentiation Evidence


Preclinical Alzheimer's Disease Efficacy Studies Requiring High CNS Target Engagement with Minimal BACE2 Off-Target Confounding

Researchers evaluating BACE1 inhibition as a therapeutic strategy in transgenic rodent models of Alzheimer's disease should prioritize this compound due to its demonstrated class-level brain penetration and robust Aβ-lowering efficacy . The improved BACE1/BACE2 selectivity (>15-fold inferred) reduces the risk of BACE2-mediated hypopigmentation and other confounds that have complicated interpretation of studies using non-selective inhibitors like LY2886721 or Verubecestat [1]. The compound's predicted favorable hERG profile (IC50 >15 μM) and minimal covalent binding burden further support its use in chronic dosing paradigms where safety pharmacology liabilities must be minimized to avoid masking or confounding amyloid-dependent cognitive endpoints [2].

Structure-Activity Relationship (SAR) Campaigns Exploring Trifluoromethyl and Difluoromethyl Substituent Effects on BACE1 Pharmacology

Medicinal chemistry teams investigating the impact of fluorinated substituents on BACE1 potency, selectivity, and physicochemical properties will find this compound to be an essential comparator tool. The combination of a trifluoromethyl group on the furothiazine core and a difluoromethyl group on the pyrazine carboxamide tail creates a unique hydrogen-bonding and lipophilic environment that cannot be probed using analogs bearing methyl, monofluoromethyl, or methoxy groups alone [3]. Direct comparison with Elenbecestat (which carries a 5-methyl group) allows for precise deconvolution of the contributions of the trifluoromethyl moiety to potency and off-target liability . The defined stereochemistry ensures that any observed differences are attributable to substitution effects rather than stereochemical heterogeneity [4].

In Vitro BACE1 Biochemical and Cellular Assay Calibration and Benchmarking

Core facilities and screening laboratories establishing BACE1 inhibition assays require well-characterized reference compounds with known potency, selectivity, and mechanism of action. This compound, as a representative of the optimized trifluoromethyl dihydrothiazine chemotype, provides a high-potency positive control with sub-nanomolar expected biochemical IC50 and cellular Aβ40 reduction IC50 in the 0.6–0.8 nM range . Its clean off-target profile against cathepsin D and other aspartyl proteases [5] ensures that observed assay signals reflect genuine BACE1 inhibition rather than confounding off-target effects, making it a superior calibration standard compared to less selective legacy BACE1 inhibitors.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of CNS-Penetrant BACE1 Inhibitors

Investigators developing PK/PD models for BACE1 inhibition in the CNS will benefit from this compound's favorable brain penetration characteristics, as evidenced by the robust central Aβ reduction observed with structurally analogous trifluoromethyl dihydrothiazine BACE1 inhibitors . The low P-gp efflux ratio (ER ~0.8–1.0 for related compounds) and moderate plasma half-life (12–16 hours for Elenbecestat in primates) support once-daily dosing paradigms and facilitate translation of in vitro potency to in vivo efficacy. The compound's predicted metabolic stability and minimal CYP inhibition further enhance its suitability for studies requiring sustained target coverage without confounding drug-drug interaction artifacts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for BACE-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.